Argatroban Impurity B

Descripción general

Descripción

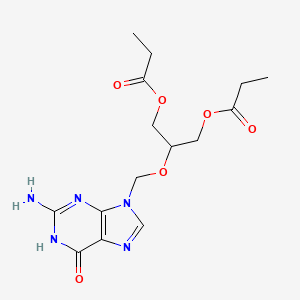

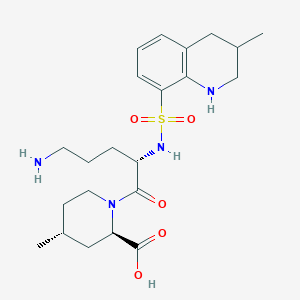

Argatroban is a synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use . Argatroban Impurity B is one of the impurities of Argatroban . It’s also known as "®-ethyl 4-methyl-1- ((S)-1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate" .

Synthesis Analysis

The synthesis of Argatroban and its impurities is a complex process. A mixture of standard solution was prepared by weighting Argatroban Intermediate and its related substances to yield a final concentration of 100% of Argatroban Intermediate and 3.0% of each Impurity A, Impurity B, Impurity C, Impurity D, Impurity E and Impurity F with respect to the sample concentration of 0.5mg/ml .Aplicaciones Científicas De Investigación

Application in Clinical Pharmacology

Summary of the Application

Argatroban is a direct thrombin inhibitor derived from L-arginine. It has been approved for prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant in patients undergoing percutaneous coronary intervention who have or are at risk for HIT .

Methods of Application or Experimental Procedures

Argatroban is administered intravenously. The dosage may need to be modified in patients with hepatic insufficiency, as hepatic metabolism of argatroban occurs primarily via cytochrome P-450 3A4 (CYP3A4) .

Results or Outcomes

Pharmacokinetic and pharmacodynamic studies have revealed that renal function, age, and sex do not have a clinical effect on metabolism, distribution, elimination, or anticoagulation of argatroban . Steady-state blood levels and anticoagulant effect of argatroban are usually obtained 1–3 h after initiation of therapy .

Application in Analytical Chemistry

Summary of the Application

Argatroban is quantified in plasma samples using ultra-performance liquid chromatography combined with electrospray positive ionization tandem mass spectrometry (UPLC-ESI-MS/MS) .

Methods of Application or Experimental Procedures

Samples are pre-treated using methanol containing the internal standard (IS) diclofenac. The plasma extracts are dried under a stream of nitrogen. The residue is reconstituted in ammonium acetate–formic acid–water. The reconstituted plasma is injected into the UPLC-ESI-MS/MS .

Results or Outcomes

Argatroban and diclofenac show similar retention times in plasma. Quantification of argatroban in the samples is made by multiple reaction monitoring using the hydrogen adduct mass transitions, from a seven-point calibration curve .

Application in Stroke Treatment

Summary of the Application

Argatroban has been studied as an add-on treatment for acute ischemic stroke. It is a direct thrombin inhibitor that may enhance the effects of intravenous thrombolysis (IVT), a common treatment for stroke .

Methods of Application or Experimental Procedures

In the studies, argatroban was administered as an IV bolus of 100 mcg/kg, followed by an IV infusion of 1 mcg/kg/min (low dose) or 3 mcg/kg/min (high dose) for 48 hours .

Results or Outcomes

The add-on therapy with argatroban seems to be effective and favors a good clinical outcome (mRS 0–2) at 90 days, similar to that of alteplase . All studies showed a low pooled incidence of symptomatic intracerebral hemorrhage (5%), parenchymal hematoma (3%), and other major bleeding (1%) .

Application in Analytical Chemistry

Summary of the Application

Argatroban Impurity B is used in the analytical chemistry field, particularly in high-performance liquid chromatography (HPLC) methods .

Methods of Application or Experimental Procedures

The impurity is used as a standard in HPLC to help identify and quantify Argatroban in samples .

Results or Outcomes

The use of Argatroban Impurity B in HPLC methods allows for accurate identification and quantification of Argatroban in various samples .

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argatroban Impurity B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

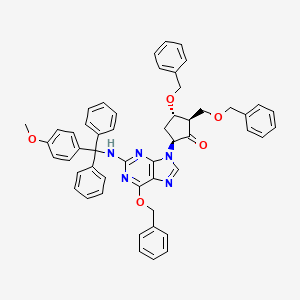

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

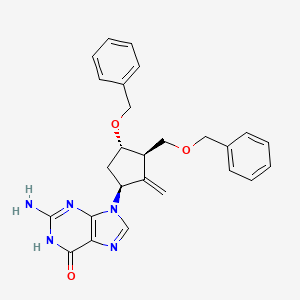

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)